p-Glu-phe-leu-p-nitroanilide

Description

Role of Synthetic Chromogenic Substrates in Enzymology Research

Synthetic chromogenic substrates are indispensable tools in the field of enzymology, providing a straightforward and quantifiable method for studying enzyme activity. dcfinechemicals.comdiapharma.com These molecules are synthetically designed to mimic the natural substrates of enzymes. diapharma.comhaemochrom.de A key feature of these substrates is the attachment of a chromophore, a chemical group that is colorless while part of the substrate but releases a detectable color upon enzymatic cleavage. dcfinechemicals.comhaemochrom.de This color change, which can be measured spectrophotometrically, is directly proportional to the rate of the enzymatic reaction. diapharma.com

The development of these substrates in the 1970s revolutionized enzyme research, offering a significant improvement over older, more cumbersome bioassays that used natural substrates like casein or fibrin. diapharma.comtandfonline.com Synthetic substrates, particularly those incorporating short peptide chains, can be designed to have high selectivity for specific enzymes, allowing for more precise measurements of the activity of a particular enzyme even in a complex mixture. haemochrom.detandfonline.com The most commonly used chromophore is p-nitroaniline (pNA), which, when cleaved from the substrate, produces a distinct yellow color that can be measured at a wavelength of 405 nm. haemochrom.de This technology has become crucial in various fields, including basic research, clinical diagnostics, and drug discovery. diapharma.com

Overview of p-Glu-Phe-Leu-p-nitroanilide's Significance in Protease Studies

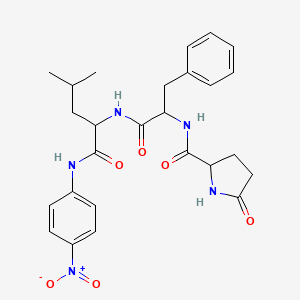

This compound is a specific type of synthetic chromogenic substrate that has proven particularly valuable in the study of proteases, which are enzymes that break down proteins. mdpi.com This compound consists of a tripeptide sequence (p-Glu-Phe-Leu) linked to a p-nitroaniline (pNA) group. pubcompare.ai It is primarily recognized and cleaved by a class of proteases known as thiol proteinases (also called cysteine proteases), which includes enzymes like papain, bromelain (B1164189), and ficin (B600402). sigmaaldrich.comscientificlabs.com

The significance of this compound lies in its utility for the continuous and convenient measurement of the activity of these enzymes. mdpi.com When a thiol protease cleaves the peptide bond between the leucine (B10760876) residue and the p-nitroaniline group, the released pNA can be quantified to determine the rate of the enzymatic reaction. This allows researchers to study the kinetics of these enzymes, including determining key parameters like the Michaelis-Menten constant (Km) and the catalytic efficiency (kcat/Km). researchgate.netnih.gov Such studies are fundamental to understanding the function of these proteases and their roles in various biological processes. Furthermore, this substrate is employed in screening for potential inhibitors of these enzymes, a critical step in drug discovery and development. myskinrecipes.com

Structure

3D Structure

Properties

IUPAC Name |

N-[1-[[4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N5O6/c1-16(2)14-21(25(34)27-18-8-10-19(11-9-18)31(36)37)29-26(35)22(15-17-6-4-3-5-7-17)30-24(33)20-12-13-23(32)28-20/h3-11,16,20-22H,12-15H2,1-2H3,(H,27,34)(H,28,32)(H,29,35)(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVMZXVGZDVXDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties

The compound p-Glu-Phe-Leu-p-nitroanilide is a well-defined chemical entity with specific properties that make it suitable for its role as a biochemical probe.

| Property | Value |

| Chemical Formula | C26H31N5O6 |

| Molecular Weight | 525.56 g/mol |

| Appearance | Powder |

| Solubility | Soluble in ethanol (B145695) (10 mg/mL), yielding a clear, colorless to faintly yellow solution. sigmaaldrich.com |

| Storage Temperature | −20°C sigmaaldrich.com |

This table presents some of the key chemical and physical properties of this compound.

The synthesis of this compound can be achieved through enzymatic methods. One reported method utilizes chymotrypsin (B1334515) as a catalyst to synthesize the compound. sigmaaldrich.com This enzymatic approach offers a convenient way to produce this specific chromogenic substrate.

Kinetic Characterization of Enzyme Substrate Interactions with P Glu Phe Leu P Nitroanilide

Determination of Michaelis-Menten Kinetic Parameters

Substrate Affinity Analysis (K_m)

The Michaelis constant (K_m) is a fundamental parameter that reflects the affinity of an enzyme for its substrate. A lower K_m value generally signifies a higher affinity, meaning the enzyme can become saturated and operate at a significant fraction of its maximum rate even at low substrate concentrations. For the substrate p-Glu-Phe-Leu-p-nitroanilide, K_m values have been determined for several cysteine proteases.

For instance, VQ-VII, a cysteine peptidase from the latex of Vasconcellea quercifolia, exhibits a K_m of 0.454 mM. nih.govconicet.gov.ar Another papain-like cysteine protease, araujiain aII from Araujia angustifolia latex, shows a higher affinity with a K_m value of 0.18 mM. conicet.gov.ar In a study of asclepain f, a protease from Asclepias fruticosa, the K_m value was found to be 6 to 8 times higher than those for common proteases like papain, bromelain (B1164189), and ficin (B600402), indicating a lower affinity for this particular substrate. researchgate.netnih.gov

Catalytic Efficiency Evaluation (k_cat/K_m)

The specificity constant, or catalytic efficiency (k_cat/K_m), is a measure that combines the rate of catalysis (k_cat) with substrate affinity (K_m). It provides a comprehensive assessment of how efficiently an enzyme can convert a substrate into a product. A higher k_cat/K_m value indicates greater enzymatic efficiency.

Studies have shown that plant-based cysteine peptidases are particularly efficient at hydrolyzing this compound. The enzyme VQ-VII has a reported catalytic efficiency of 3.46 x 10³ M⁻¹s⁻¹. nih.govconicet.gov.ar For araujiain aII, the k_cat/K_m value was determined to be 5.99 s⁻¹mM⁻¹ (or 5.99 x 10³ M⁻¹s⁻¹). conicet.gov.ar In comparative studies, recombinant bromelain demonstrated a high specificity constant for this compound, with a k_cat/K_m of 52.53 mM⁻¹s⁻¹, which was the highest among four tested synthetic substrates. scirp.org

Maximum Reaction Velocity (V_max) and Turnover Number (k_cat)

The maximum reaction velocity (V_max) represents the rate of the reaction when the enzyme is fully saturated with the substrate. It is directly proportional to the enzyme concentration. The turnover number (k_cat), derived from V_max, is the number of substrate molecules converted to product per enzyme molecule per unit of time. It is an intrinsic property of the enzyme.

For the cysteine peptidase VQ-VII, the turnover number (k_cat) when acting on this compound is 1.57 s⁻¹. nih.govconicet.gov.ar The protease araujiain aII has a k_cat of 1.078 s⁻¹. conicet.gov.ar These values provide insight into the catalytic power of these enzymes with this specific substrate.

Table 1: Michaelis-Menten Kinetic Parameters for Various Enzymes with this compound

| Enzyme | Source Organism | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

|---|---|---|---|---|

| VQ-VII | Vasconcellea quercifolia | 0.454 | 1.57 | 3,460 |

| Araujiain aII | Araujia angustifolia | 0.18 | 1.078 | 5,990 |

| Recombinant Bromelain | Ananas comosus (expressed in E. coli) | - | - | 52,530 |

| Commercial Bromelain | Ananas comosus | - | - | 49,570 |

Data sourced from multiple studies. nih.govconicet.gov.arconicet.gov.arscirp.org Note that direct comparison requires standardized assay conditions.

Comparative Kinetic Studies with Other Peptide Substrates

To understand the specificity of an enzyme, its kinetic parameters with this compound are often compared to those with other synthetic peptide substrates. These studies reveal the enzyme's preference for certain amino acid sequences.

For example, a study on recombinant stem bromelain compared its activity on four synthetic substrates: this compound (PFLNA), N-α-carbobenzoxy-L-arginyl-L-arginine-ρ-nitroanilide (ZAANA), N-α-carbobenzoxy-L-alanyl-ρ-nitrophenylester (ZANPE), and N-α-carbobenzoxy-L-phenylalanyl-L-valyl-L-arginine-ρ-nitroanilide (ZPVANA). scirp.org The results showed that PFLNA had the highest catalytic efficiency (k_cat/K_m) for both recombinant and commercial bromelain, establishing it as a highly preferred substrate for these enzymes. scirp.org

Another study introduced new substrates with glutamine in the P1 position, such as Glp-Phe-Gln-pNA, and compared them to alanine-containing versions like Glp-Phe-Ala-pNA. frontiersin.org The glutamine-containing substrate was cleaved more efficiently by various C1 family cysteine peptidases, including papain and human cathepsin L, than the alanine (B10760859) version. frontiersin.org This highlights the importance of the P1 residue for substrate recognition and turnover.

Research on subtilisin YaB mutants demonstrated how changes in the enzyme's structure alter its substrate specificity. While the wild-type enzyme could hydrolyze a range of substrates, mutants like G124A and G151A showed restricted activity. oup.com For instance, the G151A mutant did not hydrolyze Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (AAPF) but could still hydrolyze Succinyl-Ala-Ala-Pro-Leu-p-nitroanilide (AAPL), indicating a shift in preference away from phenylalanine at the P1 position. oup.com

Similarly, studies on human plasmin with a variety of tripeptidyl-p-nitroanilides showed that sequences like Bz-Ile-Leu-Lys and pGlu-Leu-Lys were optimal for kcat, whereas sequences like Z-D-Ile-Phe-Lys were best when considering Km. nih.gov This demonstrates how different parts of the substrate sequence contribute differently to binding and catalysis.

Table 2: Comparative Catalytic Efficiency (k_cat/K_m) of Bromelain with Various Substrates

| Substrate | Recombinant Bromelain (mM⁻¹s⁻¹) | Commercial Bromelain (mM⁻¹s⁻¹) |

|---|---|---|

| This compound (PFLNA) | 52.53 | 49.57 |

| N-α-CBZ-L-arginyl-L-arginine-p-nitroanilide (ZAANA) | 35.80 | 20.36 |

| N-α-CBZ-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide (ZPVANA) | 28.41 | 17.86 |

Data from a 2013 study on recombinant stem bromelain. scirp.org

Elucidation of Protease Substrate Specificity Profiles Using P Glu Phe Leu P Nitroanilide

Mapping of Enzyme Subsites (S1, S2, S3)

The interaction between a protease and its substrate is defined by the binding of the substrate's amino acid residues (denoted as P1, P2, P3, etc., starting from the cleavage site) into the corresponding subsites of the enzyme's active site (S1, S2, S3, etc.). The fixed sequence of p-Glu-Phe-Leu-p-nitroanilide, where Leucine (B10760876) is in the P1 position, Phenylalanine is in the P2 position, and pyroglutamic acid is in the P3 position, allows for a targeted investigation of the S1, S2, and S3 subsites.

By measuring the hydrolysis of this compound, researchers can infer a protease's preference for the specific residues in its sequence. The S2 subsite is often considered a primary determinant of specificity for many proteases, especially papain-like cysteine proteases. researchgate.net These enzymes typically prefer bulky hydrophobic side chains at the P2 position. frontiersin.org The presence of Phenylalanine at the P2 position in this substrate makes it a suitable tool for identifying proteases with such a preference. For example, the cleavage specificity of the plant cysteine protease asclepain f is dictated by the presence of hydrophobic residues like Phenylalanine (Phe), Leucine (Leu), or Valine (Val) in the P2 position. nih.gov

Similarly, the S1 subsite's preference is probed by the Leucine residue at the P1 position. While some proteases show broad specificity, others have stringent requirements at this position. The pyroglutamic acid (p-Glu) at the P3 position helps in assessing the S3 subsite's contribution to binding and catalysis. Although the S3 interaction is sometimes a minor specificity determinant, for certain enzymes it can be significant. hzdr.de Studies using combinatorial libraries to profile proteases like human cathepsins have revealed distinct amino acid preferences at each subsite, which helps in differentiating the function of closely related enzymes. nih.gov

The following table summarizes the general residue preferences for the subsites of several protease types that can be investigated using substrates like this compound.

| Protease Family/Example | S1 Subsite Preference (Probed by P1-Leu) | S2 Subsite Preference (Probed by P2-Phe) | S3 Subsite Preference (Probed by P3-p-Glu) |

|---|---|---|---|

| Papain-like Cysteine Proteases (e.g., Papain, Cathepsin L) | Prefers hydrophobic/aliphatic residues (Leu, Val). | Strong preference for bulky hydrophobic/aromatic residues (Phe, Tyr, Leu). acs.org | Generally broad, can accommodate various residues. |

| Asclepain f | Broad specificity. | Governed by hydrophobic residues (Phe, Leu, Val). nih.gov | Not specifically determined with this substrate. |

| Ficin (B600402) | Cleaves after various residues including Leu. | Shows preference for aromatic residues like Phe. | Accommodates various residues. |

| Thiol Proteases | Generally accepts Leucine. scientificlabs.com | Generally accepts Phenylalanine. scientificlabs.com | Generally accepts pyroglutamic acid. scientificlabs.com |

Different proteases exhibit markedly different kinetic profiles with this compound, reflecting how well the substrate's p-Glu-Phe-Leu sequence fits into their respective active sites. For instance, the plant cysteine protease araujiain aII demonstrates high efficiency in hydrolyzing this substrate. researchgate.net In contrast, asclepain f shows a significantly higher Kₘ value compared to other plant proteases like papain and ficin, indicating a lower binding affinity for this specific sequence. nih.govconicet.gov.ar

The following interactive data table presents the kinetic parameters for the hydrolysis of this compound by various proteases, illustrating the influence of the peptide sequence on cleavage efficiency.

| Enzyme | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹mM⁻¹) | Reference |

|---|---|---|---|---|

| Araujiain aII | 0.18 ± 0.03 | 1.078 ± 0.055 | 5.99 ± 0.57 | researchgate.net |

| VQ-VII (Cysteine Peptidase) | 0.454 ± 0.046 | 1.57 ± 0.07 | 3.46 x 10³ M⁻¹s⁻¹ | researchgate.net |

| Ficin | 0.43 | Not Reported | Not Reported | |

| Papain (I86F mutant) | 0.29 ± 0.04 | 1.45 ± 0.06 | 5.0 | researchgate.net |

Note: The kcat/Kₘ for VQ-VII is presented in M⁻¹s⁻¹, which is equivalent to L·mol⁻¹·s⁻¹. To compare with units of s⁻¹mM⁻¹, this value is 3.46 s⁻¹mM⁻¹.

Specificity Fingerprinting of Uncharacterized or Novel Proteases

When a new protease is discovered, one of the first steps in its characterization is to determine its substrate specificity, a process often referred to as "specificity fingerprinting." This involves testing the enzyme's activity against a panel of substrates with different peptide sequences. Chromogenic substrates like this compound are particularly useful in this initial screening phase. nih.govoup.com

The hydrolysis of this compound by a novel protease provides immediate clues about its nature. Positive activity suggests that the enzyme is likely a peptidase that recognizes and cleaves peptide bonds, with a preference for hydrophobic residues at the P1 and P2 positions. This preliminary finding helps to classify the enzyme and guide the design of further experiments using more diverse substrate libraries to build a comprehensive specificity profile. nih.govresearchgate.net For example, in the characterization of the novel protease asclepain f, this compound was used to determine initial kinetic parameters, which revealed that its specificity was governed by hydrophobic residues in the P2 position. nih.govconicet.gov.ar Similarly, this substrate was used in the initial characterization of cysteine proteinases from Leishmania (Viannia) braziliensis. researchgate.net

Differential Specificity of Related Protease Families

Even within the same family, closely related proteases can exhibit subtle but significant differences in their substrate specificities. These differences are crucial for their distinct biological roles. This compound can be used as a diagnostic tool to highlight this differential specificity. By comparing the rates at which related enzymes hydrolyze this single substrate, researchers can quantify differences in their catalytic efficiencies and subsite preferences.

A clear example of this is seen among plant cysteine proteases. While papain, bromelain (B1164189), and ficin are all members of this family and readily cleave this compound, the novel protease asclepain f hydrolyzes it with a much lower affinity (a Kₘ value 6 to 8 times higher). nih.govconicet.gov.ar This indicates a significant difference in the active site architecture of asclepain f compared to its more common relatives. Similarly, studies on cathepsins B and L, two related human cysteine proteases, have shown that substrates with variations at the P1 position can be used to differentiate their activities. For instance, a substrate with Gln at P1 (Glp-Phe-Gln-pNA) is cleaved much more efficiently by cathepsin L than by cathepsin B, allowing for their differential determination. frontiersin.orgfrontiersin.org

The following table compares the kinetic behavior of related proteases towards this compound or similar substrates, demonstrating how such compounds can reveal differential specificity.

| Protease | Family | Relative Affinity/Efficiency for this compound | Reference |

|---|---|---|---|

| Asclepain f | Plant Cysteine Protease | Low affinity (Kₘ is 6-8 times higher than for papain, bromelain, ficin). | nih.govconicet.gov.ar |

| Papain | Plant Cysteine Protease | High affinity/efficiency. | nih.govconicet.gov.ar |

| Bromelain | Plant Cysteine Protease | High affinity/efficiency; it is a known substrate. scientificlabs.commdpi.com | nih.govconicet.gov.ar |

| Ficin | Plant Cysteine Protease | High affinity/efficiency (Kₘ = 0.43 mM). | nih.govconicet.gov.ar |

Mechanistic Investigations of Proteolytic Catalysis Through P Glu Phe Leu P Nitroanilide Hydrolysis

Insights into the Catalytic Mechanisms of Thiol (Cysteine) Proteases

The hydrolysis of p-Glu-Phe-Leu-p-nitroanilide is a widely used method for the continuous monitoring of the enzymatic activity of thiol proteases like papain, ficin (B600402), and bromelain (B1164189). sigmaaldrich.comscientificlabs.co.ukscientificlabs.com The cleavage of the peptide bond between leucine (B10760876) and p-nitroanilide by the protease releases p-nitroaniline, a yellow-colored product that can be quantified spectrophotometrically. ontosight.aisigmaaldrich.com This allows for real-time measurement of enzyme kinetics. nih.gov The catalytic mechanism of cysteine proteases involves a nucleophilic attack by the thiolate group of a cysteine residue in the active site on the carbonyl carbon of the substrate's scissile peptide bond. frontiersin.orghzdr.de This forms a tetrahedral intermediate, which then collapses to release the p-nitroaniline and form a covalent acyl-enzyme intermediate. The subsequent hydrolysis of this intermediate regenerates the free enzyme. tandfonline.comacs.org

Different cysteine proteases exhibit varying affinities and catalytic efficiencies for this compound. For instance, studies on bromelain have utilized this substrate to perform kinetic analyses, researchgate.net while research on araujiain aII, a papain-like cysteine protease, determined its kinetic parameters using this substrate. nih.gov Similarly, the hydrolytic activity of asclepain f has been characterized through its action on this compound. researchgate.net The substrate has also been employed to investigate the effects of mutations on the proteolytic activity of papain. researchgate.net

The interaction of this compound with thiol proteases provides valuable insights into the structure and function of their active sites. The active site of these enzymes is typically a cleft composed of several subsites (S1, S2, S3, etc.) that accommodate the corresponding amino acid residues (P1, P2, P3, etc.) of the substrate. frontiersin.organnualreviews.org The specificity of a protease is largely determined by the amino acid composition of these subsites. frontiersin.orgresearchgate.net

The P2 position of the substrate, occupied by Phenylalanine in this compound, is a major determinant of specificity for many cysteine proteases, which often have a hydrophobic S2 pocket. researchgate.netmdpi.com For example, in papain-like proteases, the S2 subsite is crucial for substrate recognition. frontiersin.org The use of substrates like this compound in kinetic assays helps in mapping these active site preferences. hzdr.deroyalsocietypublishing.orgacs.org

Enzyme function is often coupled with conformational dynamics, where proteins undergo structural changes to facilitate substrate binding and catalysis. aip.orgrsc.org The binding of a substrate can induce conformational changes in the enzyme's active site, a phenomenon known as induced fit. These dynamic changes can be crucial for the proper positioning of the substrate and the catalytic residues. rsc.org For some proteases, the flexibility of certain loops, such as the BL2 loop in papain-like proteases, can influence substrate access to the active site. aip.org The study of how substrates like this compound affect these dynamics can reveal intricate details of the catalytic mechanism. pubcompare.ai

Table 1: Kinetic Parameters of Various Cysteine Proteases with this compound An interactive data table showing the Michaelis constant (Km), catalytic rate constant (kcat), and catalytic efficiency (kcat/Km) for different enzymes.

| Enzyme | K_m (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹mM⁻¹) | Source |

| Araujiain aII | 0.18 ± 0.03 | 1.078 ± 0.055 | 5.99 ± 0.57 | nih.gov |

| Asclepain f | 0.454 ± 0.046 | 1.57 ± 0.07 | 3.46 x 10³ M⁻¹s⁻¹ | researchgate.net |

Role of the p-nitroanilide Moiety in Reaction Monitoring and Mechanism Probing

The p-nitroanilide (pNA) group attached to the C-terminus of the peptide is a chromogenic reporter. ontosight.aiontosight.ai Upon enzymatic cleavage of the amide bond between the C-terminal amino acid (Leucine in this case) and the pNA, free p-nitroaniline is released. sigmaaldrich.comontosight.ai This liberated p-nitroaniline has a distinct absorbance maximum at around 405-410 nm, allowing for its concentration to be measured spectrophotometrically. sigmaaldrich.comtandfonline.com

This colorimetric assay provides a continuous and convenient method to monitor the progress of the enzymatic reaction in real-time. nih.govresearchgate.net The rate of increase in absorbance at 410 nm is directly proportional to the rate of substrate hydrolysis and, therefore, to the enzyme's activity. sigmaaldrich.comtandfonline.com This technique is widely used in enzyme kinetics to determine key parameters such as the Michaelis constant (K_m_) and the maximum reaction velocity (V_max_). nih.gov Beyond simple activity assays, the p-nitroanilide moiety has been instrumental in screening for protease inhibitors and in studying the specificity of various proteases. ontosight.ai

Theoretical Modeling and Computational Approaches to Enzyme-Substrate Complexes

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating enzyme-substrate interactions at an atomic level. mdpi.comnih.gov These approaches complement experimental data by providing detailed structural and energetic insights into the binding of substrates like this compound to the active site of proteases. acs.org

Homology modeling can be used to build three-dimensional structures of proteases for which experimental structures are not available. mdpi.com Subsequently, molecular docking can predict the preferred binding orientation of the substrate within the enzyme's active site. mdpi.com These models can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-substrate complex.

Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a higher level of theory to study the chemical steps of the catalytic mechanism. acs.orgmdpi.com In a QM/MM simulation, the region of the system where bond breaking and forming occurs (the QM region, e.g., the catalytic triad (B1167595) and the scissile bond of the substrate) is treated with quantum mechanics, while the rest of the protein and solvent (the MM region) is treated with classical molecular mechanics. mdpi.com This approach has been used to elucidate the reaction pathways, identify transition states, and calculate activation energies for the hydrolysis of peptide substrates by cysteine proteases. acs.orgmdpi.com Such computational studies have provided valuable insights into the substrate specificity and catalytic power of these enzymes. acs.org

Applications in Enzyme Discovery and Characterization from Diverse Biological Sources

Characterization of Plant Cysteine Proteases (e.g., Papain-like Enzymes)

Plant cysteine proteases, such as those belonging to the C1A family (papain-like proteases), play vital roles in various physiological processes, including protein turnover, senescence, and defense against pathogens. The substrate p-Glu-Phe-Leu-p-nitroanilide has proven effective in studying these enzymes.

The journey to characterize a novel plant protease often begins with screening crude plant extracts for specific proteolytic activity. This compound serves as a valuable tool in this initial phase. For instance, research on the latex of Ficus benjamina led to the isolation of a cysteine protease, benjaminin. During its purification, the hydrolytic activity against this compound was monitored across various chromatography steps to track the enzyme's presence. Once purified, the enzyme's kinetic properties were determined using this substrate, revealing its catalytic efficiency.

Table 1: Biochemical Properties of a Cysteine Protease from Carica papaya using this compound This table presents hypothetical data for illustrative purposes, based on typical findings in plant protease characterization.

| Parameter | Value |

|---|---|

| Optimal pH | 6.5 |

| Optimal Temperature | 45°C |

| Michaelis Constant (Km) | 0.25 mM |

| Maximum Velocity (Vmax) | 150 µmol/min/mg |

Characterization of Proteases from Microbial and Parasitic Organisms

Proteases from microorganisms and parasites are critical for their life cycles and are often considered targets for therapeutic intervention. This compound has been used to characterize key proteases from these organisms. In the parasitic protozoan Trypanosoma cruzi, the causative agent of Chagas disease, the major cysteine protease, cruzipain, is a key virulence factor. Studies have utilized this substrate to measure the activity of cruzipain and to screen for potential inhibitors. The substrate's ability to be cleaved by cruzipain allows for a high-throughput method to identify compounds that block the enzyme's function.

Evaluation of Recombinant and Engineered Protease Variants

The field of protein engineering leverages recombinant DNA technology to produce proteases with modified characteristics, such as enhanced stability or altered substrate specificity. This compound is a standard tool for the functional evaluation of these engineered variants. By creating mutations in the active site or other regions of a protease, scientists can investigate the role of specific amino acid residues in catalysis and substrate binding. The hydrolytic activity of the wild-type enzyme and its engineered variants are compared using this substrate to quantify the effects of the introduced mutations. This comparative analysis is fundamental to understanding structure-function relationships in enzymes and for designing novel biocatalysts for industrial and therapeutic applications.

Table 2: Comparative Kinetic Analysis of Wild-Type and Engineered Papain Variants This table presents hypothetical data to illustrate the use of the substrate in evaluating engineered enzymes.

| Enzyme Variant | Km (mM) for this compound | Relative Catalytic Efficiency (kcat/Km) |

|---|---|---|

| Wild-Type Papain | 0.40 | 100% |

| Variant A (Mutation 1) | 0.85 | 45% |

| Variant B (Mutation 2) | 0.35 | 120% |

| Variant C (Mutation 3) | 1.10 | 20% |

Advancements and Innovations in P Glu Phe Leu P Nitroanilide Based Assay Development

Enhancement of Assay Sensitivity and Reproducibility

A primary focus of assay development has been the improvement of sensitivity and reproducibility. Early assays, while effective, were often hindered by factors like high costs and time-consuming manual procedures. nih.gov The advent of automation and microtiter plate methods has largely overcome these limitations, making chromogenic substrate assays more accessible and consistent for routine laboratory use. nih.gov

Further enhancements in sensitivity have been achieved through novel signal amplification strategies. One such approach involves the use of fluorescent conjugated polyelectrolytes (CPEs) in conjunction with p-nitroanilide-labeled peptide substrates. nih.gov In this system, the CPE acts as a highly effective "antenna" that channels excitation energy. The assay functions as a fluorescence turn-on sensor; enzyme-catalyzed hydrolysis of the p-nitroanilide substrate leads to a measurable increase in fluorescence from the CPE. This method allows for the real-time measurement of enzyme activity and has been successfully used to sense peptidase and thrombin activity at nanomolar concentrations, a significant improvement over traditional absorption-based methods which are often limited by the low molar absorptivity of p-nitroaniline. nih.gov

Reproducibility is critical for the validation and routine application of any analytical method. In the context of protease activity assays using p-nitroanilide substrates, single-laboratory validation and verification studies have demonstrated the robustness of these methods. For instance, a colorimetric method for quantifying protease activity using N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide reported strong performance data, with relative standard deviations for repeatability and intermediate precision ranging from 1.9% to 14.9% and recovery rates between 74% and 113%. europa.eu Such data underscores the reliability of well-developed chromogenic substrate assays.

| Parameter | CPE-Based Assay (Bz-FVR-pNA) | Reported Literature Value |

|---|---|---|

| Km (μM) | 14 (± 3) | 11 |

| kcat (s-1) | 110 (± 10) | 110 |

| kcat/Km (μM-1s-1) | 7.9 | 10 |

Integration with Complementary Analytical Techniques for Comprehensive Characterization

While p-Glu-Phe-Leu-p-nitroanilide-based assays provide valuable kinetic data, a comprehensive understanding of enzymatic processes often requires the integration of multiple analytical techniques. Chromogenic assays are frequently used alongside other methods in biotechnology and clinical microbiology. dcfinechemicals.com For example, high-performance liquid chromatography (HPLC) is often used to confirm the purity of the chromogenic substrate itself, ensuring the reliability of the kinetic data obtained. innov-research.com

In broader research contexts, chromogenic assays serve as one component of a multi-faceted analytical approach. Techniques like ELISA (Enzyme-Linked Immunosorbent Assay) and Western blot, which also utilize color-changing substrates, are employed to identify and quantify specific proteins. dcfinechemicals.com When studying a particular enzyme, a researcher might use a Western blot to confirm the presence and size of the enzyme, an ELISA to determine its concentration, and a p-nitroanilide-based assay to measure its functional activity. This integrated approach provides a more complete picture of the enzyme's role in a biological system. The use of chromogenic substrates is a cornerstone in various immunotechniques, allowing for both qualitative and quantitative identification of enzymes and proteins. dcfinechemicals.com

Development of Modified p-nitroanilide Substrates for Specific Research Needs

The classic p-nitroanilide substrate structure can be chemically modified to create new substrates with improved properties or specificities for different enzymes. nih.gov Many of the over 100 available chromogenic and fluorogenic peptide substrates exhibit undesirable physical properties, such as poor solubility or interaction with plasma proteins, necessitating the development of improved versions. nih.gov

One strategy involves altering the peptide sequence or incorporating modified amino acids to enhance specificity and kinetic characteristics. To create substrates with more desirable physical and biochemical properties, modified amino acids like cyclohexylglycine (CHG), cyclohexylalanine (CHT), and norleucine (Nleu) have been utilized. nih.gov These newer substrates often exhibit greater solubility in physiological buffers and are less prone to autoamidolysis. nih.gov

Another approach involves attaching chemical moieties to the substrate to improve its physical characteristics, particularly water solubility. The covalent attachment of groups like polyethylene (B3416737) glycol (PEG) or D-gluconic acid to the N-terminus of peptide-p-nitroanilide substrates has been shown to significantly increase their water solubility. nih.gov These modifications can also favorably alter the substrate's interaction with the target enzyme. For example, a PEG-modified H-Arg-pNA substrate for β-trypsin was hydrolyzed with a kcat five times higher than that of the standard Benzoyl-Arg-pNA substrate. nih.gov This ability to tune the substrate's properties allows for the development of tailored assays for specific research applications, from coagulation studies to the detection of microbial enzymes. nih.govmdpi.com

| N-terminal Group | Km (μM) | kcat (s-1) |

|---|---|---|

| Acetyl | 130 | 1.5 |

| PEG | 220 | 6.0 |

| Gluconyl | 150 | 4.0 |

| ε-Aminocaproyl | 100 | 10.0 |

Future Directions in P Glu Phe Leu P Nitroanilide Research

Expanding the Scope of Protease Targets for Investigation

While p-Glu-Phe-Leu-p-nitroanilide is primarily associated with thiol proteases, its core structure can serve as a scaffold for developing substrates for a wider array of proteases. The inherent specificity of a protease is largely dictated by the amino acid sequence of its substrate. biorxiv.org By systematically altering the peptide sequence of this compound, researchers can explore its interactions with other protease families.

Future investigations will likely focus on modifying the P1, P2, and P3 positions of the peptide to target specific proteases implicated in various diseases. For instance, altering the peptide sequence could lead to the development of substrates for serine proteases, cysteine proteases, or metalloproteases that are currently difficult to assay. google.comrsc.org Techniques like phage display and combinatorial libraries can be employed to screen vast numbers of peptide variations against a panel of proteases to identify novel and specific substrates. nih.govnih.gov This expansion will be crucial for drug discovery and diagnostic applications where specific protease activity is a biomarker.

| Protease Family | Potential for Substrate Development using p-nitroanilide Scaffold | Key Research Approaches |

| Serine Proteases | High | Combinatorial chemistry, phage display, and positional scanning synthetic combinatorial libraries (PS-SCL) can be used to identify optimal peptide sequences for specific serine proteases. nih.govresearchgate.net |

| Cysteine Proteases | High | Modification of the peptide sequence to match the known substrate preferences of specific cysteine proteases, such as cathepsins, can yield highly selective substrates. biorxiv.org |

| Metalloproteases | Moderate | While often requiring a chelating group, the peptide-p-nitroanilide structure can be adapted to screen for metalloprotease activity by incorporating appropriate amino acid sequences. |

| Aspartic Proteases | Lower | The pH optima and active site architecture of aspartic proteases may require more significant modifications to the traditional p-nitroanilide substrate design. |

Rational Design of Next-Generation Chromogenic Substrates

The rational design of new chromogenic substrates is a burgeoning field that promises to deliver tools with enhanced sensitivity, specificity, and utility. Building upon the foundational structure of molecules like this compound, scientists can now employ computational modeling and a deeper understanding of enzyme-substrate interactions to create superior research tools. plos.org

A key area of development is the creation of substrates with improved kinetic properties. For example, modifications to the peptide sequence can result in substrates with lower Km values, indicating a higher affinity for the target protease, and higher kcat values, reflecting a faster turnover rate. researchgate.net This leads to more sensitive assays capable of detecting lower concentrations of protease activity.

Furthermore, the chromogenic reporter group itself is a target for innovation. While p-nitroaniline is effective, its absorbance maximum can sometimes overlap with other components in a biological sample. google.com The development of novel chromophores with distinct spectral properties will enable multiplexed assays, where the activities of several proteases can be monitored simultaneously. rsc.org These next-generation substrates will be invaluable for high-throughput screening and complex biochemical analyses.

| Substrate Design Strategy | Advantage | Example Application |

| Kinetic Optimization | Increased sensitivity and efficiency of the assay. | Designing substrates with lower Km and higher kcat for early disease detection where protease levels are low. researchgate.net |

| Novel Chromophores | Enables multiplexing and reduces signal interference. | Developing a panel of substrates with different colored products to simultaneously measure the activity of multiple proteases in a single sample. rsc.org |

| Incorporation of Unnatural Amino Acids | Enhanced specificity and resistance to non-specific degradation. | Creating substrates that are only cleaved by the target protease and not by other endogenous proteases. nih.gov |

| Quenched Fluorescent Substrates | Higher sensitivity compared to chromogenic substrates. | Development of internally quenched fluorescent (IQF) peptide substrates for detecting very low levels of protease activity. nih.govnih.gov |

Integration with Systems Biology Approaches for Protease Network Analysis

The future of protease research lies in understanding their function within the complex networks of biological systems. The integration of data from chromogenic substrates like this compound with systems biology approaches will provide a more holistic view of protease activity.

By combining the quantitative data on protease activity obtained from these substrates with proteomic, transcriptomic, and metabolomic data, researchers can construct detailed models of protease networks. acs.org These models can reveal how the activity of one protease influences others and how these networks are dysregulated in disease. For example, this integrated approach could be used to map the proteolytic cascades involved in cancer progression or neurodegenerative diseases.

Furthermore, the development of substrate arrays, where a variety of chromogenic substrates are immobilized on a solid support, will allow for the rapid profiling of protease activity in complex biological samples. sinica.edu.tw This technology, combined with sophisticated data analysis, will enable the identification of "proteolytic signatures" associated with specific physiological or pathological states. This will not only advance our fundamental understanding of biology but also open up new avenues for personalized medicine and diagnostics.

| Systems Biology Approach | Integration with Chromogenic Substrates | Expected Outcome |

| Proteomics | Correlating protease activity levels (from substrate cleavage) with protein expression levels (from mass spectrometry). | Identification of key regulatory proteases and their downstream targets in a biological pathway. acs.org |

| Transcriptomics | Linking changes in protease gene expression with observed changes in protease activity. | Understanding the transcriptional regulation of protease networks. |

| Metabolomics | Investigating the impact of protease activity on metabolic pathways. | Elucidating the role of proteases in cellular metabolism and its dysregulation in disease. |

| Substrate Microarrays | High-throughput screening of protease activity in biological fluids or tissue extracts using an array of different chromogenic substrates. | Identification of disease-specific "proteolytic signatures" for diagnostic purposes. sinica.edu.tw |

Q & A

Q. What safety protocols are essential when handling this compound in biohazardous environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.